1-(2-Aminophenyl)pyrrolidin-3-one
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Overview
Description
1-(2-Aminophenyl)pyrrolidin-3-one is a compound that features a pyrrolidine ring substituted with an aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminophenyl)pyrrolidin-3-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 2-aminobenzaldehyde and a suitable pyrrolidine derivative can yield the desired compound through a series of steps involving condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the formation of the pyrrolidine ring and the incorporation of the aminophenyl group .
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminophenyl)pyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aminophenyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the aminophenyl ring .
Scientific Research Applications
1-(2-Aminophenyl)pyrrolidin-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Aminophenyl)pyrrolidin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(2-Aminophenyl)pyrrolidin-3-one include:
- 1-(3-Aminophenyl)pyrrolidin-2-one
- Pyrrolidin-2-one derivatives
- Pyrrolidine-2,5-diones
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both the aminophenyl group and the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H12N2O |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-(2-aminophenyl)pyrrolidin-3-one |
InChI |
InChI=1S/C10H12N2O/c11-9-3-1-2-4-10(9)12-6-5-8(13)7-12/h1-4H,5-7,11H2 |
InChI Key |
HOTPJYMZKHTYPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1=O)C2=CC=CC=C2N |
Origin of Product |
United States |
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